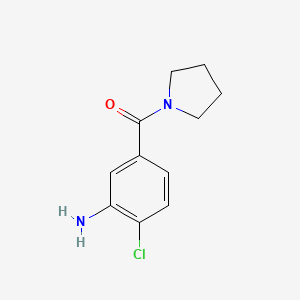

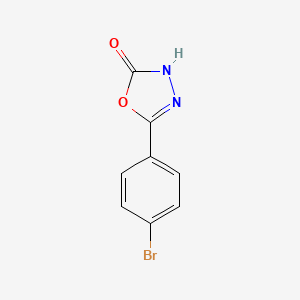

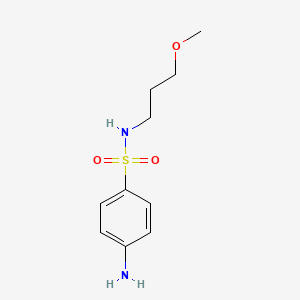

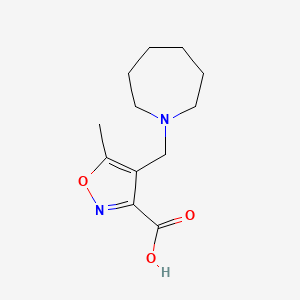

![molecular formula C7H10F3N3 B1286119 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 925154-89-8](/img/structure/B1286119.png)

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine

Vue d'ensemble

Description

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds similar to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, have been extensively studied for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the potential of such compounds in medicinal chemistry for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Compound Synthesis

Compounds related to this compound serve as valuable building blocks in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds, underlining their importance in synthetic and medicinal chemistry (Gomaa & Ali, 2020).

Inhibition of Monoamine Oxidase

Pyrazoline derivatives, including those related to this compound, have been recognized as promising scaffolds for monoamine oxidase (MAO) inhibition. Substitution at specific positions of the pyrazoline nucleus has shown significant activity towards MAO, indicating potential therapeutic applications for managing conditions related to neurotransmitter imbalances (Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Anticancer Agents

Recent updates in the synthesis of pyrazoline derivatives have focused on their development as new anticancer agents. The research on pyrazoline derivatives' biological activity has indicated their significant potential in anticancer applications, motivating further investigation into these compounds for therapeutic use (Ray et al., 2022).

Neurodegenerative Disorders

Pyrazolines are known for their neuroprotective properties, making them significant in treating neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and psychiatric disorders. Their ability to inhibit acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B) suggests their utility in managing these diseases (Ahsan et al., 2022).

Safety and Hazards

The safety data sheet for “2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mécanisme D'action

Mode of Action

It is known that the trifluoromethyl group often imparts unique physicochemical properties to a molecule, which can influence its interaction with biological targets .

Result of Action

As a new chemical entity, its biological activity, efficacy, and potential therapeutic uses are areas of ongoing research .

Analyse Biochimique

Biochemical Properties

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thereby affecting metabolic pathways . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, it impacts cellular metabolism by inhibiting or activating key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to bind to enzyme active sites, leading to enzyme inhibition or activation. This binding interaction often results in conformational changes in the enzyme structure, thereby modulating its activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including altered cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds within the cell . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products. This modulation of metabolic pathways can have downstream effects on cellular function and overall organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the mitochondria, for instance, can influence mitochondrial function and energy metabolism. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Propriétés

IUPAC Name |

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c1-5-4-6(7(8,9)10)12-13(5)3-2-11/h4H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUCOXQGYVIPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586335 | |

| Record name | 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925154-89-8 | |

| Record name | 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.